molecular formula C6H8N4 B11777125 1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine

1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine

Cat. No.: B11777125
M. Wt: 136.15 g/mol
InChI Key: BOIPKLGJDCZHIR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system consisting of two pyrazine rings, which are six-membered rings containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization, leads to the formation of this compound derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced pyrazine derivatives. Substitution reactions can lead to a wide range of functionalized pyrazine compounds.

Scientific Research Applications

1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrazino[2,3-b]pyrazine

InChI

InChI=1S/C6H8N4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-2H,3-4H2,(H,7,9)(H,8,10)

InChI Key

BOIPKLGJDCZHIR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CN=C2N1

Origin of Product

United States

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